N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-methylisoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-10-7-12(17-20-10)14(19)15-8-13(11-3-6-21-9-11)18-5-2-4-16-18/h2-7,9,13H,8H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVGYYYAHVAOMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC(C2=CSC=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-methylisoxazole-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the core isoxazole structure, followed by the introduction of the pyrazole and thiophene groups through various coupling reactions. Common reagents used in these steps include organometallic catalysts, protecting groups, and specific solvents to ensure the desired reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would be tailored to the specific transformation desired, often involving controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigation as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
N-(2-(1H-Pyrazol-1-yl)-2-(Thiophen-3-yl)ethyl)Isoxazole-5-Carboxamide (CAS 2034567-93-4)
- Molecular Formula : C₁₃H₁₂N₄O₂S
- Molecular Weight : 288.33 g/mol
- Key Differences :
- Lacks the methyl group on the isoxazole ring.
- Carboxamide is positioned at the 5th carbon of the isoxazole (vs. 3rd carbon in the target compound).
- Positional isomerism (3- vs. 5-carboxamide) could alter hydrogen-bonding patterns .
1-Methyl-N-(2-Methylbenzo[d]Thiazol-5-yl)-1H-Pyrazole-3-Carboxamide (CAS 1172763-70-0)
- Molecular Formula : C₁₃H₁₂N₄OS
- Molecular Weight : 288.33 g/mol
- Key Differences :
- Replaces the thiophene ring with a benzo[d]thiazole scaffold.
- Includes a methyl group on the benzothiazole ring instead of the isoxazole.
- Implications :
N-(2-(5-Cyclopropyl-3-(Thiophen-3-yl)-1H-Pyrazol-1-yl)Ethyl)-4-Methyl-1,2,3-Thiadiazole-5-Carboxamide (CAS 2034633-64-0)
- Molecular Formula : C₁₆H₁₇N₅OS₂
- Molecular Weight : 359.5 g/mol
- Key Differences :
- Incorporates a thiadiazole ring (vs. isoxazole) with a methyl substituent.
- Adds a cyclopropyl group to the pyrazole ring.
- Implications :
Research Findings and Limitations
- Available Data : The provided evidence lacks pharmacological or biochemical studies on these compounds. Physical properties (e.g., solubility, melting point) are also unreported.
- Structural Insights :
- Gaps: No direct evidence compares bioactivity or synthetic routes. Further studies are needed to evaluate target selectivity and ADME profiles.
Biological Activity
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-methylisoxazole-3-carboxamide is a complex organic compound characterized by its unique structural arrangement, which includes a pyrazole, thiophene, and isoxazole moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities.
Structural Overview
The compound's structure can be depicted as follows:
This configuration allows for various interactions with biological targets, potentially leading to diverse pharmacological effects.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity . In particular, derivatives of pyrazole and thiophene have been shown to be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that certain pyrazole derivatives displayed effective inhibition against Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| 10a | E. coli | 15 |
| 10c | S. aureus | 18 |
| 10g | P. mirabilis | 20 |
Anti-inflammatory Effects
The anti-inflammatory potential of compounds containing the pyrazole nucleus has been well-documented. For example, derivatives have shown promising results in reducing tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) levels in various models . The compound's ability to modulate inflammatory pathways makes it a candidate for further therapeutic exploration.
Enzyme Inhibition
This compound may also act as an enzyme inhibitor , particularly targeting monoamine oxidase (MAO) isoforms. Some synthesized derivatives have exhibited high activity against both MAO-A and MAO-B, suggesting their potential role in treating neurological disorders .
The mechanism of action for this compound likely involves multiple pathways:
- Receptor Binding : The structural features allow for binding to various receptors, influencing cellular signaling pathways.
- Enzyme Interaction : The presence of the isoxazole ring may facilitate interactions with enzymes, altering their activity.
- Non-covalent Interactions : π-π stacking and hydrogen bonding between the heterocycles can enhance binding affinity to biological targets .
Case Studies
Several studies have explored the biological activities of related compounds:
- Study on Antimicrobial Activity : A series of pyrazole-thiazole derivatives were synthesized and tested against common pathogens. The results indicated that modifications in the structure significantly influenced antimicrobial efficacy .
- Anti-inflammatory Research : A novel series of pyrazole derivatives were evaluated for their anti-inflammatory properties in vitro, showing substantial inhibition of inflammatory mediators compared to standard drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
